4-amino-N-(3-ethynylphenyl)butanamide hydrochloride
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Overview
Description
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is a chemical compound with a unique structure that includes an amino group, an ethynyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride typically involves multiple steps, starting with the preparation of the core butanamide structure. The ethynyl group is introduced through a coupling reaction, and the amino group is added via an amination process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-ethynylphenyl)butanamide
- 4-amino-N-(3-ethynylphenyl)butanoic acid
- 4-amino-N-(3-ethynylphenyl)butanamide sulfate
Uniqueness
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
2731009-43-9 |
---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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